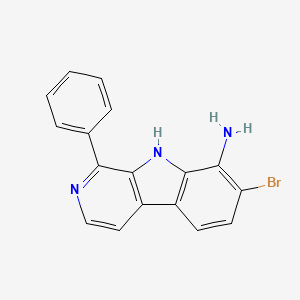
7-Bromo-1-phenyl-9H-beta-carbolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-phenyl-9H-beta-carbolin-8-amine is a synthetic compound belonging to the β-carboline family. β-Carbolines are a class of indole-containing heterocyclic compounds known for their diverse biological activities. These compounds are widely distributed in nature and have been the focus of extensive research due to their potential pharmacological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the β-carboline core . The bromine and phenyl groups can be introduced through subsequent halogenation and Friedel-Crafts acylation reactions, respectively.
Industrial Production Methods
Industrial production of β-carboline derivatives often employs metal-catalyzed reactions due to their efficiency and selectivity. For example, palladium-catalyzed direct dehydrogenative annulation reactions have been used to synthesize β-carboline derivatives from indole carboxaldehydes and internal alkynes . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1-phenyl-9H-beta-carbolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro or tetrahydro derivatives, and substituted β-carboline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex β-carboline derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-phenyl-9H-beta-carbolin-8-amine involves its interaction with various molecular targets and pathways. It is known to bind to benzodiazepine receptors, modulating the activity of neurotransmitters in the central nervous system . This interaction leads to its sedative and anxiolytic effects. Additionally, the compound may inhibit certain enzymes and signaling pathways involved in cancer cell proliferation and viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another β-carboline derivative with similar pharmacological properties.
Norharmane: Known for its neuroprotective and anticancer activities.
Tetrahydro-β-carboline: A partially saturated derivative with distinct biological activities.
Uniqueness
7-Bromo-1-phenyl-9H-beta-carbolin-8-amine is unique due to the presence of the bromine and phenyl groups, which enhance its binding affinity to molecular targets and improve its pharmacokinetic properties. These structural modifications contribute to its potent biological activities and make it a valuable compound for further research and development .
Propiedades
Número CAS |
160065-99-6 |
|---|---|
Fórmula molecular |
C17H12BrN3 |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
7-bromo-1-phenyl-9H-pyrido[3,4-b]indol-8-amine |
InChI |
InChI=1S/C17H12BrN3/c18-13-7-6-11-12-8-9-20-15(10-4-2-1-3-5-10)17(12)21-16(11)14(13)19/h1-9,21H,19H2 |
Clave InChI |
ADLIKHVYECASPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C=CC(=C4N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)

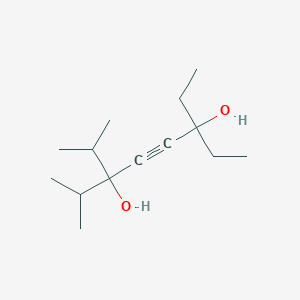
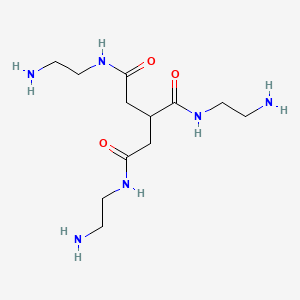

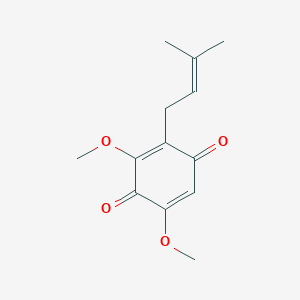
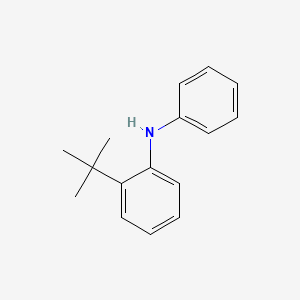
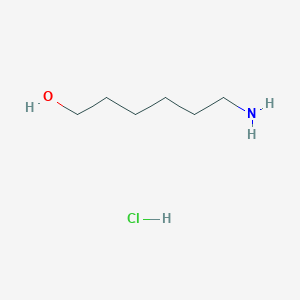
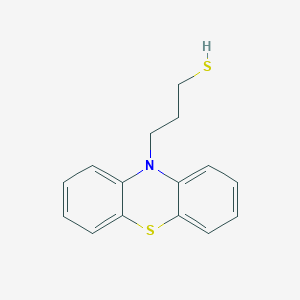
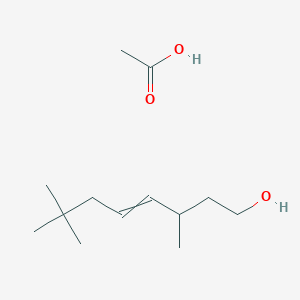
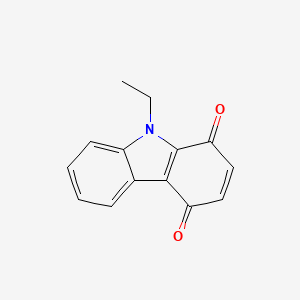
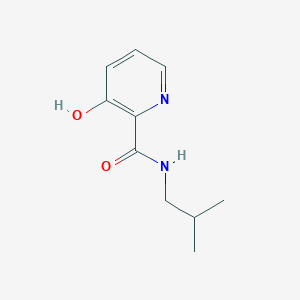
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
